naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Overview
Description
JWH 200-d5: is a deuterated form of JWH 200, a synthetic cannabinoid. It is an analytical reference standard used primarily in forensic chemistry and toxicology. The compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification makes JWH 200-d5 particularly useful in mass spectrometry as an internal standard for the quantification of JWH 200 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 200-d5 involves the incorporation of deuterium atoms into the molecular structure of JWH 200The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of JWH 200-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is essential to verify the incorporation of deuterium atoms and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions: JWH 200-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions to oxidize specific functional groups in JWH 200-d5.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce certain functional groups.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: JWH 200-d5 is used as an internal standard in mass spectrometry for the quantification of JWH 200. This application is crucial in forensic chemistry for the detection and analysis of synthetic cannabinoids in biological samples .
Biology: In biological research, JWH 200-d5 is used to study the metabolism and pharmacokinetics of JWH 200. The deuterated form allows for precise tracking and quantification in biological systems .
Medicine: While JWH 200-d5 itself is not used therapeutically, its parent compound, JWH 200, has been studied for its potential analgesic properties. Research involving JWH 200-d5 helps in understanding the pharmacological effects and safety profile of JWH 200 .
Industry: In the industrial sector, JWH 200-d5 is used in the development and validation of analytical methods for the detection of synthetic cannabinoids. This application is essential for ensuring the quality and safety of products containing synthetic cannabinoids .
Mechanism of Action
JWH 200-d5, like its parent compound JWH 200, acts as a cannabinoid receptor agonist. It binds to the cannabinoid receptor 1 (CB1) with high affinity, mimicking the effects of natural cannabinoids. The binding of JWH 200-d5 to CB1 receptors leads to the activation of various intracellular signaling pathways, resulting in its pharmacological effects. These effects include modulation of neurotransmitter release, inhibition of adenylate cyclase, and activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a higher affinity for CB1 receptors compared to JWH 200.
CP 47,497: A synthetic cannabinoid with a different core structure but similar effects on cannabinoid receptors.
Uniqueness of JWH 200-d5: JWH 200-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical purposes. This characteristic sets it apart from other synthetic cannabinoids and makes it particularly valuable in scientific research .
Properties
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2/i3D,4D,9D,11D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWYXJHTNGJPKU-JXQMETBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCN3CCOCC3)[2H])C(=O)C4=CC=CC5=CC=CC=C54)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016554 | |
Record name | [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2',4',5',6',7'-d5]-1-naphthalenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1651833-51-0 | |
Record name | [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2',4',5',6',7'-d5]-1-naphthalenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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